molecular formula C10H14BrN3O B14620398 Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- CAS No. 59549-50-7

Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)-

Cat. No.: B14620398
CAS No.: 59549-50-7
M. Wt: 272.14 g/mol
InChI Key: JNFXFAHBOCXPRH-UHFFFAOYSA-N
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Description

Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)-: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA. The specific compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a piperidinyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- can be achieved through various synthetic routes. One common method involves the bromination of 4-methoxy-2-(1-piperidinyl)pyrimidine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions .

Mechanism of Action

The mechanism of action of Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The piperidinyl group enhances its solubility and bioavailability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- is unique due to the combination of the bromine atom, methoxy group, and piperidinyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

CAS No.

59549-50-7

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

5-bromo-4-methoxy-2-piperidin-1-ylpyrimidine

InChI

InChI=1S/C10H14BrN3O/c1-15-9-8(11)7-12-10(13-9)14-5-3-2-4-6-14/h7H,2-6H2,1H3

InChI Key

JNFXFAHBOCXPRH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCCCC2

Origin of Product

United States

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